

Technical Guide: 6,6-Dimethylmorpholine-2-carboxylic Acid[1]

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Compound of Interest

Compound Name: 6,6-Dimethylmorpholine-2-carboxylic acid

Cat. No.: B13057420

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Executive Summary

6,6-Dimethylmorpholine-2-carboxylic acid (CAS: 2260937-66-2 for HCl salt) is a specialized heterocyclic building block used in drug discovery.[1] It functions as a constrained amino acid surrogate and a metabolic blocker. The gem-dimethyl group at the 6-position sterically protects the adjacent oxygen-bearing carbon from oxidative metabolism while locking the morpholine ring into a preferred chair conformation, enhancing the selectivity of ligand-protein interactions. [1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

Property	Data	Notes
IUPAC Name	6,6-Dimethylmorpholine-2-carboxylic acid	
CAS Number	2260937-66-2 (HCl salt)	Free acid is zwitterionic.[1]
Molecular Formula	C ₇ H ₁₃ NO ₃	
Molecular Weight	159.18 g/mol	
Chirality	C2 is a chiral center	Available as (S), (R), or racemate.
pKa (Acid)	~2.5 (Predicted)	Typical for -amino acids/ethers.[1]
pKa (Base)	~8.4 (Predicted)	Secondary amine.
LogP	-1.2 to -0.8	Highly polar, water-soluble.[1]
H-Bond Donors	2 (NH, COOH)	
H-Bond Acceptors	4 (N, O-ether, O=C, OH)	

Structural Analysis

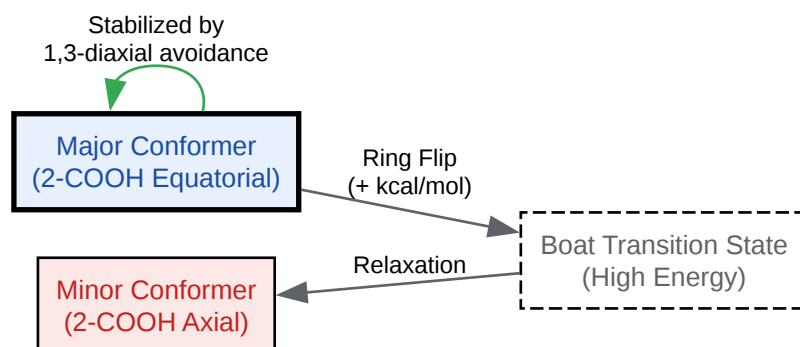
The molecule features a morpholine ring distorted by the gem-dimethyl group. Unlike the parent morpholine-2-carboxylic acid, the 6,6-dimethyl analog exhibits a pronounced Thorpe-Ingold effect (gem-dialkyl effect), which biases the ring formation kinetics and stabilizes specific chair conformers.[1]

Conformational Analysis

The morpholine ring exists predominantly in a chair conformation. In **6,6-dimethylmorpholine-2-carboxylic acid**, the equilibrium is dictated by the steric bulk of the C6-methyl groups and the C2-carboxylic acid.[1]

- Dominant Conformer: The C2-carboxylic acid prefers the equatorial position to minimize 1,3-diaxial interactions.[1]

- Gem-Dimethyl Effect: At C6, one methyl group is necessarily axial and the other equatorial. The axial methyl at C6 introduces a 1,3-diaxial interaction with axial hydrogens at C2 and C4 (if N-substituted), creating a "stiff" scaffold that reduces entropic penalty upon binding to biological targets.



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Figure 1: Conformational equilibrium. The 2-COOH equatorial conformer is thermodynamically favored.[1]

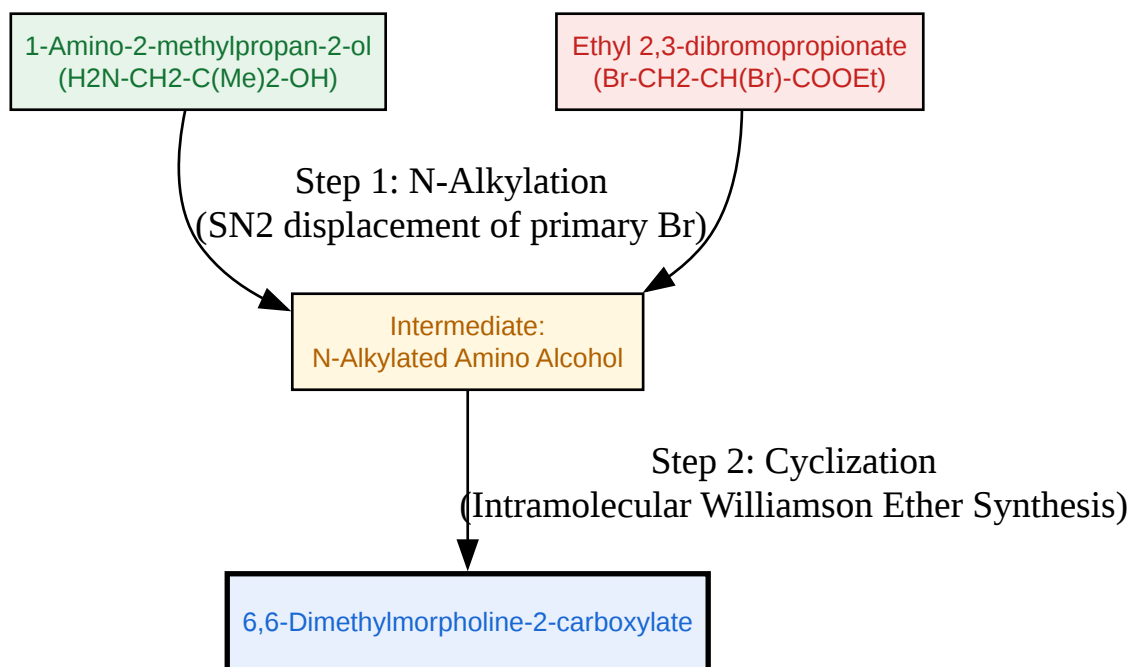
Synthetic Methodology

The synthesis of **6,6-dimethylmorpholine-2-carboxylic acid** requires specific regiochemical control to ensure the gem-dimethyl group is positioned at C6 (adjacent to oxygen) rather than C3 or C5.[1] The most robust route involves the cyclization of 1-amino-2-methylpropan-2-ol with a vicinal dihaloester.[1]

Retrosynthetic Strategy

To obtain the 6,6-dimethyl isomer:

- O1-C6 Fragment: Requires a tertiary alcohol precursor (2-methylpropan-2-ol moiety).[1]
- N4-C5 Fragment: Requires the amine to be attached to a primary carbon adjacent to the tertiary center.
- Precursor: 1-amino-2-methylpropan-2-ol (CAS: 2854-16-2).[1]



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Figure 2: Synthetic pathway ensuring correct regiochemistry for the 6,6-dimethyl isomer.[1]

Detailed Experimental Protocol

Objective: Synthesis of **6,6-dimethylmorpholine-2-carboxylic acid** hydrochloride.

Reagents:

- 1-Amino-2-methylpropan-2-ol (1.0 equiv)[1]
- Ethyl 2,3-dibromopropionate (1.1 equiv)[1]
- Triethylamine (TEA) (2.5 equiv) or Potassium Carbonate (K_2CO_3)[1]
- Solvent: Toluene or Acetonitrile
- Hydrolysis Base: Lithium Hydroxide (LiOH)[1]

Step-by-Step Procedure:

- N-Alkylation (Step 1):

- Dissolve 1-amino-2-methylpropan-2-ol (10 mmol) in anhydrous toluene (50 mL).
- Add TEA (25 mmol) and cool to 0°C.
- Dropwise add ethyl 2,3-dibromopropionate (11 mmol).
- Allow to warm to room temperature and stir for 4 hours. The amine preferentially displaces the primary bromide (at C3 of the propionate) due to steric accessibility.
- Cyclization (Step 2):
 - Heat the reaction mixture to reflux (110°C) for 12–16 hours. The intramolecular attack of the tertiary hydroxyl group on the secondary bromide (alpha to ester) closes the ring.
 - Note: The gem-dimethyl group accelerates this step via the Thorpe-Ingold effect.^[1]
 - Cool to room temperature and filter off the ammonium salts.
 - Concentrate the filtrate under reduced pressure to yield the crude ethyl ester.
- Hydrolysis & Salt Formation (Step 3):
 - Dissolve the crude ester in THF/Water (1:1, 20 mL).
 - Add LiOH (2.0 equiv) and stir at room temperature for 2 hours.
 - Acidify to pH 1 with 4M HCl in dioxane.
 - Concentrate to dryness. Triturate the residue with diethyl ether or acetone to precipitate the **6,6-dimethylmorpholine-2-carboxylic acid** hydrochloride.^[1]
 - Yield: Typically 55–65% overall.

Medicinal Chemistry Applications

Metabolic Stability (Metabolic Blocking)

The 6,6-dimethyl substitution is a strategic design element to block oxidative metabolism. In unsubstituted morpholines, the carbon alpha to the oxygen (C6) is a "soft spot" for Cytochrome

P450-mediated oxidation (hydroxylation), leading to ring opening.

- Mechanism: The methyl groups replace the abstractable protons at C6, preventing the formation of the unstable hemiacetal intermediate.
- Result: Significantly increased half-life () and reduced clearance () in microsome stability assays.

Bioisosterism

This scaffold serves as a constrained bioisostere for:

- Proline: Provides a kink in the peptide chain but with higher polarity and solubility.
- Pípecolic Acid: A six-membered ring analog with altered vector orientation of the carboxylic acid.[\[1\]](#)

Solubility Enhancement

The morpholine oxygen lowers the LogP compared to a cyclohexane or piperidine ring (LogP ~ -1.0), improving the aqueous solubility of lipophilic drug candidates when appended as a solubilizing tail.

References

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